

Safety, handling, and MSDS for (S)-Thalidomide-4-OH

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Compound of Interest

Compound Name: (S)-Thalidomide-4-OH

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An In-Depth Technical Guide to **(S)-Thalidomide-4-OH**: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Thalidomide-4-OH is a significant metabolite of thalidomide and a crucial chemical entity in the development of Proteolysis Targeting Chimeras (PROTACs) as a Cereblon (CRBN) E3 ligase ligand.[1][2] Its handling requires a thorough understanding of its chemical properties and toxicological profile, which is intrinsically linked to its parent compound, thalidomide. This document provides a comprehensive guide on the safety, handling, and Material Safety Data Sheet (MSDS) information for **(S)-Thalidomide-4-OH**, intended for laboratory and drug development personnel.

Safety and Hazard Information

(S)-Thalidomide-4-OH, as a derivative of thalidomide, carries significant health risks that necessitate stringent safety protocols. The toxicological properties have not been exhaustively investigated, but due to its structural similarity to thalidomide, it should be handled with extreme caution.[3] Thalidomide is a known human teratogen, causing severe and life-threatening birth defects.[4]

GHS Classification

The substance is classified as hazardous according to the Globally Harmonized System (GHS).
[3][5]

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[3] [5]
Reproductive Toxicity	Category 2	H361: Suspected of damaging fertility or the unborn child.[5] [6]
Skin Irritation	Category 2	H315: Causes skin irritation.[3]
Eye Irritation	Category 2	H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory)	H335: May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure.[5]

Precautionary Statements & Pictograms

- Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).[3][5]
- Signal Word:Warning.[3][7]

Key precautionary statements include:

- P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[8][9]
- P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5]
- P270: Do not eat, drink or smoke when using this product.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

- P308+P313: IF exposed or concerned: Get medical advice/attention.[10]
- P405: Store locked up.[5]
- P501: Dispose of contents/container in accordance with local regulations.[5]

Physical and Chemical Properties

The physical and chemical data for 4-Hydroxythalidomide are summarized below.

Property	Value	Source(s)
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione	[7][11]
Synonyms	Cereblon ligand 2, E3 ligase Ligand 2	[5][11]
CAS Number	5054-59-1 (for 4-Hydroxythalidomide)	[11][12]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₅	[11][12]
Molecular Weight	274.23 g/mol	[6][11]
Appearance	White to gray solid	[2]
Melting Point	273-275 °C	[2][7]
Boiling Point	568.3 ± 45.0 °C (Predicted)	[2][7]
Solubility	Insoluble in water and ethanol; ≥51.2 mg/mL in DMSO.	[11]
pKa	6.82 ± 0.20 (Predicted)	[2]

Handling, Storage, and Disposal

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed.

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood or ventilated enclosure.[3][10] Mechanical exhaust is required. A safety shower and eye wash station must be readily available.[3]
- **Respiratory Protection:** For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]
- **Hand Protection:** Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[3]
- **Eye Protection:** Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3]
- **Skin and Body Protection:** Wear a lab coat or other protective overgarment.[3][10]
- **General Hygiene:** Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5] Remove and wash contaminated clothing before reuse.[3]

Storage

- **Temperature:** Store at 2°C - 8°C or -20°C as specified by the supplier.[3][12] Some suppliers recommend room temperature storage under an inert atmosphere.[8]
- **Conditions:** Keep container tightly closed in a dry, well-ventilated place.[3] Store locked up.[10] Protect from light.[10]
- **Incompatibilities:** Keep away from incompatible substances.[3]

Spill and Disposal

- **Spill Response:** In case of a spill, ventilate the affected area.[3] Collect the spilled material in a closed, suitable container for disposal. Avoid generating dust.[3] Clear the contaminated area thoroughly.
- **Disposal:** Dispose of the material and its container in accordance with all applicable local, regional, national, and international regulations.[5] Do not discharge into drains.[3]

First Aid Measures

- If Swallowed: Rinse mouth with water (only if the person is conscious). Call a physician immediately.[\[3\]](#)[\[9\]](#)
- If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[\[3\]](#)
- In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[\[3\]](#)
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for 10-15 minutes, holding eyelids apart. Consult an ophthalmologist.[\[3\]](#)

Experimental Protocols and Methodologies

General Handling Protocol in a Research Setting

This protocol outlines the standard procedure for handling **(S)-Thalidomide-4-OH** powder in a laboratory.

- Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE (lab coat, safety goggles, dual nitrile gloves).
- Weighing: Perform all weighing of the solid compound on a tared weigh boat inside the fume hood to minimize dust exposure.
- Solubilization: Add the desired solvent (e.g., DMSO) to the solid compound directly in the vial or flask. Cap the container securely before vortexing or sonicating to dissolve. For long-term storage, solutions are not recommended; they should be used soon after preparation.[\[11\]](#)
- Aliquoting: Use calibrated micropipettes to aliquot the solution into appropriate storage vials.
- Cleanup: Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent. Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) as hazardous chemical waste.

- **Storage:** Store the primary container and any aliquots at the recommended temperature (e.g., 2-8°C or -20°C), clearly labeled with the compound name, concentration, date, and hazard symbols.

Methodologies for Synthesis and Analysis

Detailed, step-by-step protocols for the specific synthesis of the (S)-enantiomer of 4-Hydroxythalidomide are not readily available in the surveyed literature. However, the literature describes general approaches for creating thalidomide analogues.

- **Metabolite Formation:** 4-Hydroxythalidomide is a known metabolite of thalidomide, formed via hydroxylation on the phthalimide ring.[2][13] In vitro studies to produce such metabolites often utilize liver microsomes, hepatocytes, or recombinant enzymes, with subsequent identification and quantification by LC-MS and NMR spectroscopy.[14]
- **Solid-Phase Synthesis:** A general strategy for synthesizing thalidomide analogues involves a solid-phase approach.[15] This method typically includes:
 - Coupling hydroxymethyl polystyrene with phthalic anhydride to create a resin-linked acid.
 - Reacting the acid with a primary amine (such as α -aminoglutarimide).
 - Treating with acid or base to yield the final thalidomide analogue.[15]
- **Chiral Synthesis:** Enantiomerically pure thalidomide has been synthesized from D- or L-ornithine over three steps.[16] A similar chiral-specific strategy would be required to produce **(S)-Thalidomide-4-OH**, likely starting from a chiral precursor.

Biological Activity and Signaling Pathways

Mechanism of Action via Cereblon (CRBN)

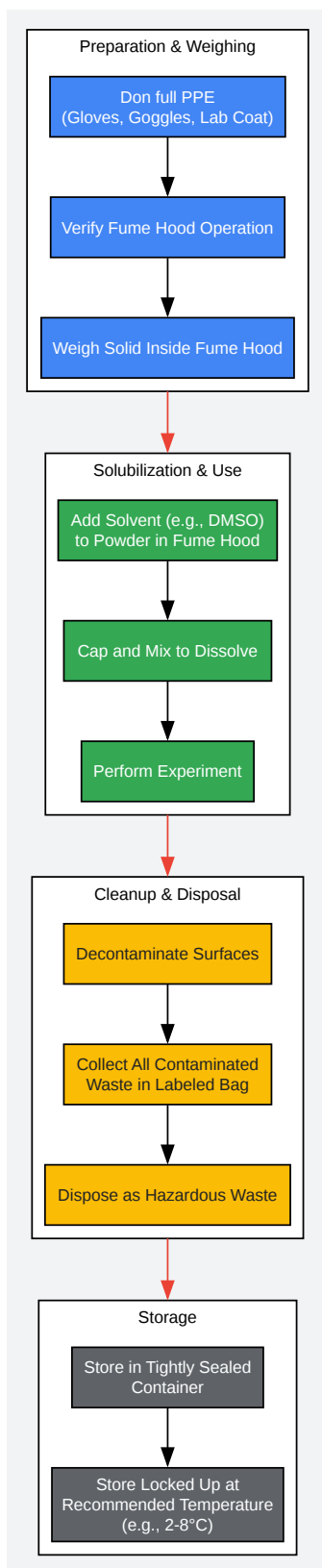
The primary molecular target of thalidomide and its derivatives is the protein Cereblon (CRBN). [17][18] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^{CRBN}). [17] Binding of **(S)-Thalidomide-4-OH** to CRBN alters the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this ligase.[1] This mechanism is the foundation for its use in PROTAC technology.

Teratogenicity Pathway

The teratogenic (birth defect-causing) effects of thalidomide are also mediated through CRBN. [17] This interaction is believed to lead to the downregulation of key developmental signaling molecules, such as Fibroblast Growth Factor 8 (FGF8), which is essential for limb development.[19] Inhibition of FGF8 signaling in the apical ectodermal ridge (AER) of developing limbs leads to increased cell death and results in the characteristic malformations like phocomelia (malformed limbs).[19][20]

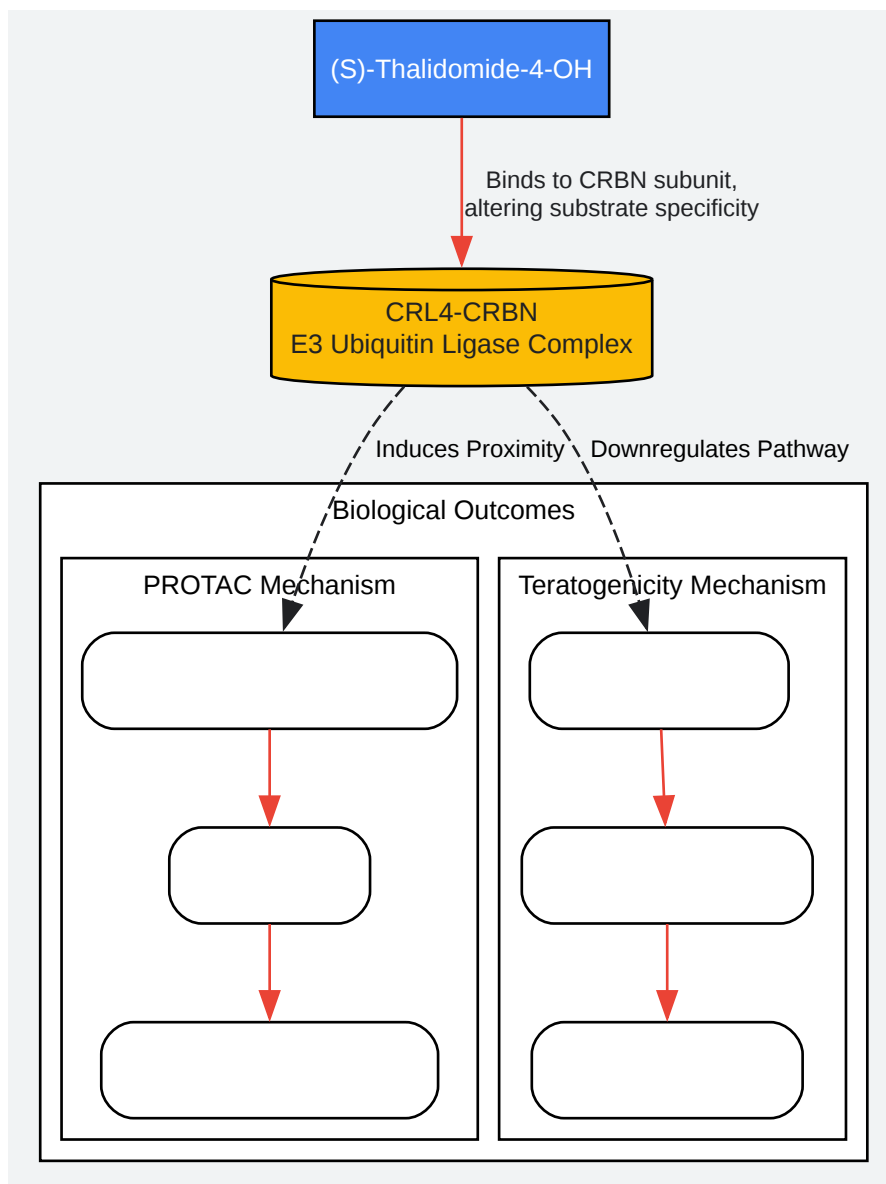
Visualizations

Caption: 2D chemical structure of **(S)-Thalidomide-4-OH**.



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Caption: Safe handling workflow for **(S)-Thalidomide-4-OH**.



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Caption: Simplified signaling pathways for **(S)-Thalidomide-4-OH**.

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